molecular formula C8H9NO4S B2839475 Methyl 3-(2-nitroethyl)thiophene-2-carboxylate CAS No. 887576-07-0

Methyl 3-(2-nitroethyl)thiophene-2-carboxylate

Cat. No.: B2839475
CAS No.: 887576-07-0
M. Wt: 215.22
InChI Key: CQHUHSXDVQPPNU-UHFFFAOYSA-N
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Description

Methyl 3-(2-nitroethyl)thiophene-2-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant roles in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration of Thiophene Derivatives: One common method involves the nitration of a thiophene derivative

    Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of thiophene-2-carboxylate with nitroethane in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-(2-nitroethyl)thiophene-2-carboxylate can undergo oxidation reactions, particularly at the nitroethyl group, leading to the formation of nitro and carboxyl derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Nitrothiophene carboxylic acids.

    Reduction: Aminoethylthiophene derivatives.

    Substitution: Halogenated thiophenes or thiophene ethers.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(2-nitroethyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Industry

Industrially, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (OLEDs), and corrosion inhibitors

Mechanism of Action

The mechanism by which Methyl 3-(2-nitroethyl)thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-aminoethyl)thiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 3-(2-nitroethyl)thiophene-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(2-nitrovinyl)thiophene-2-carboxylate: Similar structure but with a nitrovinyl group instead of a nitroethyl group.

Uniqueness

Methyl 3-(2-nitroethyl)thiophene-2-carboxylate is unique due to the presence of both a nitroethyl group and a thiophene ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 3-(2-nitroethyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)7-6(3-5-14-7)2-4-9(11)12/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHUHSXDVQPPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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